physical and chemical properties of 5-iodo-2-methyl-2-pentene
physical and chemical properties of 5-iodo-2-methyl-2-pentene
An In-depth Technical Guide to 5-Iodo-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methyl-2-pentene is an unsaturated organoiodide that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a vinyl iodide moiety, makes it a candidate for various cross-coupling reactions, allowing for the introduction of complex molecular fragments. This guide provides a comprehensive overview of the known , alongside predicted spectroscopic data and hypothetical synthetic routes. While specific experimental data for this compound is limited in publicly available literature, this document aims to provide a valuable resource for researchers by extrapolating from the established chemistry of analogous vinyl iodides and haloalkenes.
Core Physical and Chemical Properties
The fundamental properties of 5-iodo-2-methyl-2-pentene are summarized in the table below. These values are critical for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁I | [1][2] |
| Molecular Weight | 210.06 g/mol | [1][2] |
| Boiling Point | 62-63 °C at 13 Torr | [2] |
| Density | 1.502 ± 0.06 g/cm³ (Predicted) | [2] |
| Melting Point | Not available | [3] |
| CAS Number | 43161-11-1 | [2] |
Hypothetical Synthesis Protocols
Due to the absence of a specific, detailed experimental protocol for the synthesis of 5-iodo-2-methyl-2-pentene in the literature, two plausible synthetic routes are proposed based on well-established organic transformations.
Method 1: Hydroiodination of 2-Methyl-1-penten-4-yne
This approach involves the regioselective addition of hydrogen iodide (HI) to the alkyne functionality of a suitable precursor. The reaction is anticipated to follow Markovnikov's rule, with the iodide adding to the more substituted carbon of the triple bond.
Experimental Protocol:
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Precursor Synthesis: 2-Methyl-1-penten-4-yne can be synthesized via standard methods, for example, by the alkylation of a terminal alkyne.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1-penten-4-yne (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
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Addition of HI: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen iodide (1.1 equivalents) in the same solvent. The HI can be generated in situ or used as a commercially available solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford 5-iodo-2-methyl-2-pentene.
Caption: Synthetic workflow for 5-iodo-2-methyl-2-pentene via hydroiodination.
Method 2: Finkelstein Reaction from an Allylic Tosylate
This method utilizes a nucleophilic substitution (SN2) reaction to replace a good leaving group, such as a tosylate, with iodide.[4][5][6]
Experimental Protocol:
-
Precursor Synthesis: The starting material, 2-methyl-2-penten-5-ol, can be synthesized from commercially available materials. This alcohol is then converted to its corresponding tosylate, 2-methyl-2-penten-5-yl tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-2-penten-5-yl tosylate (1 equivalent) and a stoichiometric excess of sodium iodide (e.g., 3 equivalents) in anhydrous acetone.
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate (sodium tosylate) indicates that the reaction is proceeding.
-
Workup: After cooling to room temperature, filter off the precipitate. The filtrate is then concentrated under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-iodo-2-methyl-2-pentene can be purified by vacuum distillation or column chromatography.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | - Signals for two methyl groups attached to the double bond (singlets or narrowly split doublets) in the region of 1.6-1.8 ppm. - A signal for the vinyl proton (triplet) around 5.1-5.5 ppm. - A triplet for the methylene group adjacent to the iodine atom (CH₂-I) around 3.2-3.4 ppm. - A multiplet for the other methylene group around 2.2-2.4 ppm. |
| ¹³C NMR | - Signals for the sp² carbons of the double bond around 120-140 ppm. - A signal for the carbon bearing the iodine atom (C-I) at a relatively high field, around 5-15 ppm. - Signals for the methyl carbons in the region of 20-30 ppm. |
| IR Spectroscopy | - A weak to medium C=C stretching vibration around 1640-1680 cm⁻¹.[7] - Vinylic C-H stretching vibrations just above 3000 cm⁻¹.[7] - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. - A C-I stretching vibration in the far-infrared region, typically below 600 cm⁻¹, which may be difficult to observe on standard instruments.[8][9][10] |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 210.[11] - A prominent peak corresponding to the loss of an iodine atom (M⁺ - 127) at m/z = 83. - A peak at m/z = 127 corresponding to the iodine cation (I⁺).[11] - Fragmentation patterns characteristic of alkenes, such as allylic cleavage.[12] |
Reactivity and Potential Applications
Vinyl iodides are valuable intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. They readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.
Potential Synthetic Applications:
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, enabling the synthesis of complex substituted alkenes.
-
Heck Reaction: Coupling with alkenes to form dienes or more complex unsaturated systems.
-
Sonogashira Coupling: Reaction with terminal alkynes to produce enynes.
-
Stille Coupling: Coupling with organostannanes.
-
Nucleophilic Substitution: The allylic nature of the carbon-iodine bond also allows for nucleophilic substitution reactions, although this may compete with elimination reactions.
Caption: General synthetic utility of 5-iodo-2-methyl-2-pentene in cross-coupling reactions.
Relevance in Drug Development:
Haloalkanes and haloalkenes are important structural motifs in many pharmaceutical compounds. The introduction of a halogen atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While there are no specific drug development applications reported for 5-iodo-2-methyl-2-pentene, its potential as a synthetic intermediate allows for its incorporation into larger, more complex molecules that could be screened for biological activity. The vinyl iodide functionality serves as a handle for the late-stage functionalization of drug candidates, a valuable strategy in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
5-Iodo-2-methyl-2-pentene is a chemical compound with established basic physical properties but limited detailed experimental data in the public domain. This guide has provided a consolidation of the available information and offered scientifically grounded predictions for its synthesis and spectroscopic characterization. The potential of this molecule as a synthetic intermediate, particularly in the context of modern cross-coupling methodologies, suggests its utility for researchers in organic synthesis and drug discovery. Further experimental investigation into the reactivity and applications of 5-iodo-2-methyl-2-pentene is warranted to fully explore its potential.
References
- 1. 5-iodo-2-methylpent-2-ene CAS#: 43161-11-1 [amp.chemicalbook.com]
- 2. 5-iodo-2-methylpent-2-ene | 43161-11-1 [amp.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. IR spectrum: Haloalkanes [quimicaorganica.org]
- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. youtube.com [youtube.com]
